Anthraquinone-1,8-disulfonic Acid Dipotassium Salt

Description

Properties

IUPAC Name |

dipotassium;9,10-dioxoanthracene-1,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPFDCNGQQSVJK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6K2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164257 | |

| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14938-42-2 | |

| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ANTHRAQUINONE-1,8-DISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248E1YC069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anthraquinone-1,8-disulfonic acid dipotassium salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of Anthraquinone-1,8-disulfonic acid dipotassium salt. This document consolidates essential data on its chemical and physical characteristics, analytical methodologies, and biological activities, serving as a vital resource for professionals in research and drug development.

Core Properties and Data

This compound is a derivative of anthraquinone, characterized by the presence of two sulfonate groups at the 1 and 8 positions of the anthraquinone core. These modifications significantly influence its solubility and potential applications.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This allows for a quick reference to its fundamental physical and chemical properties.

| Property | Value | Source |

| Chemical Formula | C₁₄H₆K₂O₈S₂ | [1] |

| Molecular Weight | 444.51 g/mol | [1][2] |

| CAS Number | 14938-42-2 | [1][2] |

| Appearance | White to yellow or yellow-reddish powder/crystals | |

| Solubility | Slightly soluble in water. The free acid is highly water-soluble (400 g/L at 18°C), but the potassium salt's solubility is reduced. | [2] |

| Thermal Stability | Decomposes at 293°C | [2] |

| UV-Vis Absorption (λmax) | 250–350 nm in aqueous solutions | [2] |

Structural Information

The chemical structure of this compound is fundamental to understanding its reactivity and interactions.

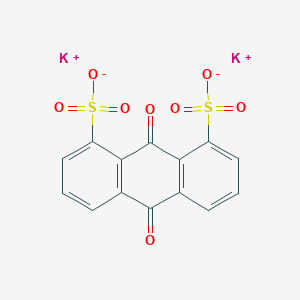

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols related to the synthesis, purification, and analysis of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the sulfonation of anthraquinone. The following is a generalized protocol based on established methods for anthraquinone sulfonation.

Caption: Generalized workflow for the synthesis and purification of this compound.

Methodology:

-

Sulfonation: Anthraquinone is added to oleum (fuming sulfuric acid) in the presence of a mercury catalyst. The reaction mixture is heated to 140-160°C to facilitate the sulfonation at the alpha positions (1 and 8).

-

Drowning: The reaction mixture is carefully poured into water to quench the reaction and dilute the acid.

-

Neutralization: The acidic solution is neutralized with a potassium hydroxide (KOH) solution to form the dipotassium salt.

-

Crystallization and Purification: The product is isolated by crystallization from the aqueous solution. Recrystallization may be performed to achieve higher purity. The final product is collected by filtration and dried.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for assessing the purity of this compound. The following is an illustrative HPLC method.

Caption: A typical experimental workflow for HPLC analysis.

Illustrative HPLC Parameters:

-

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).

-

Mobile Phase: A gradient of methanol and water (acidified with an agent like trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at a wavelength within the 250-350 nm range.

-

Injection Volume: 10-20 µL.

Application in Redox Flow Batteries

This compound is a candidate for use as a negolyte in aqueous organic redox flow batteries. A general protocol for assembling and testing a lab-scale redox flow battery is described below.

Caption: Experimental workflow for testing in a redox flow battery.

Methodology:

-

Electrolyte Preparation: The negolyte is prepared by dissolving this compound in a suitable aqueous supporting electrolyte. The posolyte, a suitable redox couple such as ferro/ferricyanide, is also prepared.

-

Cell Assembly: A two-compartment electrochemical flow cell is assembled with carbon felt electrodes, an ion-exchange membrane separating the two half-cells, and gaskets to ensure a proper seal.

-

System Setup: The flow cell is connected to reservoirs containing the negolyte and posolyte via tubing and peristaltic pumps.

-

Electrochemical Testing: The performance of the battery is evaluated using techniques such as cyclic voltammetry to study the redox behavior and charge-discharge cycling to determine the battery's efficiency and capacity retention over multiple cycles.

Biological Activity and Signaling Pathways

While research into the specific biological activities of this compound is ongoing, the broader class of anthraquinones is known to possess various biological effects, including potential anticancer and antimicrobial properties.

Anticancer Mechanisms of Anthraquinones

Anthraquinone derivatives have been shown to exert anticancer effects through multiple mechanisms. A generalized overview of these mechanisms is presented below. It is important to note that the specific pathways activated by the 1,8-disulfonic acid dipotassium salt may vary.

Caption: Generalized signaling pathways for the anticancer activity of anthraquinones.

The anticancer activity of anthraquinones can be attributed to several mechanisms, including the induction of DNA damage, leading to cell cycle arrest and apoptosis.[3][4] Some derivatives can also modulate autophagy and increase the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cancer cell death.[3][4]

Antimicrobial Mechanisms of Anthraquinones

The antimicrobial properties of anthraquinones are also multifaceted. The proposed mechanisms of action against bacteria include:

-

Inhibition of Biofilm Formation: Preventing bacteria from forming protective biofilm communities.

-

Cell Wall Disruption: Damaging the integrity of the bacterial cell wall.

-

Inhibition of Nucleic Acid and Protein Synthesis: Interfering with essential cellular processes.

-

Blockage of Energy Metabolism: Disrupting the pathways bacteria use to generate energy.[5]

The presence and position of substituent groups, such as the sulfonate groups in this compound, are known to influence the potency and spectrum of antimicrobial activity.[5]

Safety and Handling

Appropriate safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and protective clothing.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

This guide is intended for informational purposes for a scientific audience and should be used in conjunction with established laboratory safety practices and a thorough review of the current literature.

References

- 1. 9,10-anthraquinone-1,8-disulfonate dipotassium salt | C14H6K2O8S2 | CID 26976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14938-42-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for Anthraquinone-1,8-disulfonic acid dipotassium salt

An In-depth Technical Guide to Anthraquinone-1,8-disulfonic acid dipotassium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a synthetic anthraquinone derivative with significant potential in various scientific fields. This document details its chemical and physical properties, synthesis protocols, biological activities, and relevant experimental methodologies.

Chemical Identity and Properties

This compound (AQDS) is an organic compound noted for the two sulfonate groups that enhance its water solubility and biological activity.[1]

CAS Number : 14938-42-2[1][2][3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, which is crucial for experimental design.

| Property | Value | References |

| Molecular Formula | C₁₄H₆K₂O₈S₂ | [1][4] |

| Molecular Weight | 444.51 g/mol | [1][5] |

| Appearance | White to yellow to orange powder/crystalline solid | [2] |

| Solubility | Highly water-soluble | [1] |

| Stability | Stable under ambient conditions; sensitive to strong oxidizers and prolonged UV exposure. | [1] |

| Synonyms | Dipotassium anthraquinone-1,8-disulfonate; 9,10-Dioxoanthracene-1,8-disulfonic acid dipotassium salt | [2][3] |

Safety and Hazards

Based on GHS classifications, this compound is considered an irritant.[5]

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H335: May cause respiratory irritation[5]

Synthesis and Purification

The synthesis of this compound involves the sulfonation of anthraquinone, followed by neutralization to form the desired salt.[1]

Experimental Protocol: Synthesis

-

Sulfonation: Anthraquinone is sulfonated using concentrated sulfuric acid or oleum. Mercury (e.g., yellow mercuric oxide) is used as a catalyst to direct the sulfonation to the 1 and 8 positions.[1][2] The reaction is typically conducted with vigorous stirring at temperatures between 140–160°C.[1]

-

Quenching: The hot acid solution is cautiously poured into hot water with stirring. The mixture is boiled for a short period to ensure complete reaction and precipitation of unreacted anthraquinone.[2]

-

Filtration: The unreacted, insoluble anthraquinone is removed by suction filtration.[2]

-

Neutralization: The filtrate is cooled, and a solution of potassium hydroxide (e.g., 45% w/v) or potassium chloride is added to neutralize the sulfonic acid groups, precipitating the dipotassium salt.[1][2] The pH is adjusted to 7-8 while keeping the temperature below 30°C.[1]

-

Crystallization & Purification: The product is crystallized from the aqueous solution, often by cooling.[1][2] Purification is typically achieved by recrystallization from water to remove byproducts and impurities.[1]

Synthesis Workflow Diagram

Caption: Synthesis and Purification Workflow.

Biological Activity and Applications

This compound has been investigated for several biological activities and has applications in diverse research areas.

| Application Area | Description of Activity | References |

| Anticancer Research | Induces apoptosis in various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and potential DNA intercalation, disrupting cell proliferation. A dose-dependent increase in apoptosis markers has been observed. | [1] |

| Antimicrobial Research | Shown to significantly reduce the formation of biofilms on medical devices, indicating potential utility in preventing implant-associated infections. | [1] |

| Biochemical Assays | Employed as a reagent in various biochemical assays and can be used as a staining agent in microscopy. | [1] |

| Energy Storage | Utilized as a negolyte in aqueous organic redox flow batteries due to its favorable electrochemical properties and well-defined redox kinetics. | [1] |

Proposed Anticancer Mechanism of Action

While the precise signaling pathways for this compound are still under investigation, a proposed mechanism involves the induction of apoptosis through oxidative stress. For other anthraquinone derivatives, the ROS/JNK signaling pathway has been identified as a key mediator of apoptosis.[3]

Caption: Proposed Anticancer Mechanism of Action.

Key Experimental Methodologies

Protocol: Apoptosis Assay via Annexin V Staining

To quantify the apoptotic effects of this compound on cancer cells, an Annexin V assay followed by flow cytometry is a standard method.[4] This protocol is based on a general procedure.

-

Cell Culture: Seed target cancer cells (e.g., 1 x 10⁶ cells) in T25 culture flasks. Prepare triplicate flasks for each experimental condition (e.g., different concentrations of the compound) and necessary controls (unstained, Annexin V only, Propidium Iodide only).

-

Treatment: After allowing cells to adhere (typically 24h), treat the experimental flasks with the desired concentrations of this compound. Incubate for a specified period (e.g., 48 hours).

-

Cell Harvesting: Collect the cell culture supernatant, which contains floating apoptotic cells. Wash the adherent cells with PBS, then detach them using trypsin. Combine the supernatant and the detached cells for each sample.

-

Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 2 µL of Annexin V-FLUOS and 2 µL of Propidium Iodide (PI) solution. Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of binding buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

-

References

- 1. This compound | 14938-42-2 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9,10-anthraquinone-1,8-disulfonate dipotassium salt | C14H6K2O8S2 | CID 26976 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Anthraquinone-1,8-disulfonic Acid Dipotassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Anthraquinone-1,8-disulfonic acid dipotassium salt, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document outlines detailed experimental protocols, data analysis, and visualizations to support research and development in related fields.

Introduction

Anthraquinone-1,8-disulfonic acid and its salts are important chemical entities utilized in the development of a range of biologically active molecules and functional materials. The strategic placement of the sulfonate groups at the 1 and 8 positions of the anthraquinone core significantly influences the molecule's solubility, electronic properties, and reactivity, making it a versatile building block in medicinal chemistry and materials science. This guide details a reliable method for its synthesis and a comprehensive approach to its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process: the disulfonation of anthraquinone to yield a mixture of isomeric disulfonic acids, followed by the separation of the desired 1,8-isomer and its conversion to the dipotassium salt.

Experimental Protocol: Disulfonation of Anthraquinone

The selective sulfonation of anthraquinone to the alpha positions is directed by the use of a mercury catalyst. To favor disulfonation over monosulfonation, a higher reaction temperature and an excess of oleum are employed compared to the conditions for monosulfonation[1].

Materials:

-

Anthraquinone

-

Fuming sulfuric acid (Oleum, 20-30% SO₃)

-

Mercuric sulfate (HgSO₄)

-

Concentrated sulfuric acid (98%)

-

Potassium chloride (KCl)

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, cautiously add mercuric sulfate to fuming sulfuric acid (oleum).

-

Gradually add finely powdered anthraquinone to the stirred solution.

-

Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature. This reaction mixture will contain a mixture of anthraquinone-1,5-disulfonic acid and anthraquinone-1,8-disulfonic acid.

Experimental Protocol: Separation and Salt Formation

The separation of the 1,5- and 1,8-isomers is based on the principle of differential solubility of the sulfonic acid derivatives in a sulfuric acid medium. A similar principle is used for the separation of 1,5- and 1,8-dinitroanthraquinone isomers[2]. The 1,5-isomer is generally less soluble in oleum than the 1,8-isomer.

Procedure:

-

Cool the reaction mixture from the disulfonation step to 0-5°C. The less soluble anthraquinone-1,5-disulfonic acid will precipitate.

-

Filter the cold mixture to isolate the precipitated 1,5-isomer.

-

The filtrate, enriched with anthraquinone-1,8-disulfonic acid, is then carefully and slowly poured into a stirred vessel containing a saturated aqueous solution of potassium chloride.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with a cold, saturated solution of potassium chloride to remove any remaining impurities.

-

Dry the product under vacuum to obtain pure this compound.

Synthesis Workflow

References

Molecular structure of Anthraquinone-1,8-disulfonic acid dipotassium salt

A Technical Guide to Anthraquinone-1,8-disulfonic acid dipotassium salt

Introduction: this compound (AQDS) is a synthetic organic compound derived from anthraquinone. Characterized by two sulfonate groups at the 1 and 8 positions of the anthraquinone core, this dipotassium salt exhibits enhanced solubility and specific electrochemical properties.[1] While it has historical use in the synthesis of dyes, its contemporary significance is predominantly in scientific research, particularly in the development of sustainable energy storage solutions.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is structurally defined by a central anthraquinone framework, which consists of three fused benzene rings with two ketone groups at positions 9 and 10. Two sulfonic acid groups are substituted at the alpha-positions 1 and 8. In the dipotassium salt form, the acidic protons of the sulfonate groups are replaced by potassium ions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14938-42-2 | [1][2][3] |

| Molecular Formula | C₁₄H₆K₂O₈S₂ | [1][3] |

| Molecular Weight | 444.5 g/mol | [1][3] |

| IUPAC Name | dipotassium;9,10-dioxoanthracene-1,8-disulfonate | [1][3] |

| Appearance | White to yellow to orange crystalline powder | [4] |

| Solubility | The dipotassium salt form is highly water-soluble.[1] However, another source states it is slightly soluble in water, with its solubility being reduced compared to the free acid due to ion pairing.[1] The free acid is highly soluble (400 g/L at 18°C).[1] | |

| Decomposition Point | 293°C | [1] |

| Stability | Stable under ambient conditions; sensitive to strong oxidizing agents and prolonged exposure to UV light.[1] |

Synthesis and Characterization

The primary method for preparing anthraquinone-α-sulfonates involves the sulfonation of anthraquinone in the presence of a mercury salt catalyst, which directs the substitution to the α-positions (1, 5, 8).[5]

Experimental Protocol: Generalized Synthesis

This protocol is a generalized procedure based on established methods for α-sulfonation of anthraquinone.[5]

Materials:

-

Anthraquinone

-

Oleum (19–22% fuming sulfuric acid)

-

Yellow mercuric oxide (HgO)

-

Potassium chloride (KCl)

-

Distilled water

Procedure:

-

A three-necked flask equipped with a mechanical stirrer and thermometer is charged with 19–22% oleum and a catalytic amount of yellow mercuric oxide.

-

The mixture is heated to approximately 100°C in an oil bath.

-

Anthraquinone powder is added gradually while stirring vigorously.

-

The reaction temperature is raised to and maintained at 147–152°C for approximately one hour to facilitate disulfonation.

-

After the reaction period, the mixture is allowed to cool slightly before being cautiously poured into hot water with stirring.

-

The solution is boiled for several minutes to ensure the dissolution of sulfonated products.

-

Unchanged anthraquinone is removed by hot filtration.

-

The hot filtrate, containing the anthraquinone disulfonic acids, is heated to 90°C. A concentrated solution of potassium chloride is then added to precipitate the potassium salts.

-

The mixture is cooled to allow for complete crystallization of the dipotassium salt.

-

The precipitate is collected by suction filtration, washed with a cold potassium chloride solution, and then with cold water to remove impurities.

-

The final product is dried under vacuum.

Caption: Generalized workflow for the synthesis of AQDS dipotassium salt.

Characterization Methods

The identity and purity of the synthesized compound are confirmed using various spectroscopic and analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| ¹H and ¹³C NMR | Confirms the chemical structure by identifying the hydrogen and carbon environments in the molecule.[6] |

| Infrared (IR) Spectroscopy | Identifies functional groups, such as S=O from sulfonate and C=O from the quinone structure.[6] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[6] |

| Elemental Analysis | Quantifies the elemental composition (C, H, K, O, S) to verify the empirical formula. |

Key Applications and Biological Activity

AQDS is a versatile compound with applications spanning from materials science to biomedical research.

Application in Energy Storage

A primary research application for AQDS is as a negative electrolyte (negolyte) in aqueous organic redox flow batteries (AORFBs).[1][7] Its ability to undergo fast and reversible two-electron redox reactions makes it an excellent candidate for high-performance, cost-effective, and sustainable energy storage systems, which are crucial for integrating renewable energy sources into the power grid.[1][8][9]

Potential Therapeutic Applications

Research has indicated that anthraquinone derivatives, including AQDS, possess potential anticancer properties.[1] Studies suggest that these compounds may induce apoptosis (programmed cell death) in cancer cells.[1] This activity is hypothesized to stem from mechanisms involving the generation of oxidative stress and direct interaction with cellular DNA.[1] It has also been employed in biochemical assays and as a staining agent in microscopy.[1]

Caption: Proposed anticancer mechanism of action for anthraquinone derivatives.

Safety and Handling

This compound is classified as an irritant and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Code | Description | Classification |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Source:[3]

Handling and Storage Precautions

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid formation and inhalation of dust.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents and incompatible materials.

-

First Aid (Eyes): Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[10]

-

First Aid (Skin): Remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

-

Spills: Avoid dust generation. Sweep up the material, place it in a suitable disposal container, and clean the area.[11]

-

Decomposition: When heated to decomposition, it may emit toxic fumes of sulfur oxides (SOx) and potassium oxide (K₂O).[2]

References

- 1. This compound | 14938-42-2 | Benchchem [benchchem.com]

- 2. This compound | CAS 14938-42-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 9,10-anthraquinone-1,8-disulfonate dipotassium salt | C14H6K2O8S2 | CID 26976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dipotassium Anthraquinone-1,8-disulfonate | 14938-42-2 | TCI AMERICA [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound(14938-42-2) IR Spectrum [m.chemicalbook.com]

- 7. Anthraquinone Disulfonic Acid Disodium Salt | High-Quality Chemical Manufacturer & Supplier [novainternational.net]

- 8. Anthraquinone-2,7-disulfonic Acid Disodium Salt | 853-67-8 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

Solubility of Anthraquinone-1,8-disulfonic Acid Dipotassium Salt in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Anthraquinone-1,8-disulfonic acid dipotassium salt in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, quantitative solubility data for this compound in common organic solvents remains largely unavailable. This document summarizes the existing qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of organic salts in non-aqueous media. Furthermore, it includes visualizations to illustrate the experimental workflow and the structural basis for the compound's expected solubility behavior.

Introduction

This compound is a derivative of anthraquinone, an aromatic organic compound. The addition of two sulfonate groups and the formation of a dipotassium salt significantly alter its physicochemical properties, particularly its solubility. While its aqueous solubility is established, its behavior in organic solvents is less documented, posing a challenge for its application in non-aqueous systems relevant to various areas of research and development, including organic synthesis and materials science. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its empirical determination.

Solubility Profile

Currently, there is a notable absence of specific quantitative data for the solubility of this compound in common organic solvents within publicly accessible literature. The available information is primarily qualitative and focuses on its solubility in water.

Table 1: Summary of Qualitative Solubility Data

| Solvent/System | Solubility Description | Source Citation |

| Water | Slightly soluble | [1] |

| Aqueous Alkali Hydroxides | Very soluble | [2] |

| Acetone | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Diethyl Ether | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Non-polar solvents | Likely less soluble | [3] |

Note: The solubility data for Acetone, Chloroform, Diethyl Ether, and Ethanol is for 1,8-Dihydroxyanthraquinone, a related but structurally different compound. It is included to provide a potential starting point for solvent selection in experimental determinations.

The high polarity imparted by the two sulfonate groups and the ionic nature of the dipotassium salt suggest that the compound will exhibit limited solubility in non-polar organic solvents and potentially greater solubility in polar aprotic solvents like DMSO and DMF, although empirical data is needed for confirmation.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organic salt, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF), analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker/incubator. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed and carefully collect the supernatant, or filter the solution using a syringe filter compatible with the organic solvent. This step must be performed quickly to minimize temperature fluctuations.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent using volumetric flasks.

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved salt in the saturated solution.

-

The solubility is then calculated and can be expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the experimental protocol for determining solubility.

Structure-Solubility Relationship

The chemical structure of this compound provides insight into its expected solubility in different types of organic solvents.

Caption: Logical diagram of expected solubility based on molecular structure.

Conclusion

References

An In-depth Technical Guide to the Electrochemical Behavior of Anthraquinone-1,8-disulfonic acid dipotassium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS-1,8-K₂). The document details its redox properties, relevant experimental methodologies, and potential applications, with a focus on its role in energy storage and potential implications in biological systems.

Core Electrochemical Properties

This compound is a key organic electroactive compound notable for its fast and reversible redox reactions.[1] This characteristic makes it a valuable candidate for various electrochemical applications, particularly as a negolyte (negative electrolyte) in Aqueous Organic Redox Flow Batteries (AORFBs).[1] The two sulfonate groups on the anthraquinone core enhance its solubility in aqueous solutions, a crucial property for battery electrolytes.[1]

The fundamental electrochemical process involves the reversible two-electron, two-proton reduction of the quinone groups to hydroquinone, as illustrated in the general mechanism for anthraquinone derivatives. The redox potential of anthraquinone derivatives is influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, such as sulfonate groups, generally make the reduction potential less negative.

While specific quantitative data for the 1,8-disulfonic acid isomer is not as prevalent in the literature as for its 2,6- and 2,7- counterparts, the general principles of anthraquinone electrochemistry apply. For comparison, a mixture of anthraquinone-2,6-disulfonic acid (2,6-AQDS) and anthraquinone-2,7-disulfonic acid (2,7-AQDS) in 1 M H₂SO₄ exhibits a half-wave potential (E₁/₂) of approximately +0.217 V versus the Standard Hydrogen Electrode (SHE).[2] The peak-to-peak separation in cyclic voltammograms for these isomers is around 30 mV, which is consistent with a two-electron reduction process.[2]

Table 1: Physicochemical and Electrochemical Properties of Anthraquinone Sulfonates

| Property | Value | Compound | Conditions | Reference |

| Molecular Weight | 444.5 g/mol | This compound | - | [1] |

| Solubility | Slightly soluble in water | This compound | - | [1] |

| Decomposition Temperature | 293°C | This compound | - | [1] |

| Half-wave Potential (E₁/₂) | ~0.02 V vs. Ag/AgCl (+0.217 V vs. SHE) | 2,6-AQDS and 2,7-AQDS mixture | 1 M H₂SO₄ | [2] |

| Redox Mechanism | 2-electron, 2-proton transfer | Anthraquinone derivatives | Aqueous media | [3][4] |

Experimental Protocols

The electrochemical characterization of this compound typically involves techniques such as cyclic voltammetry (CV), rotating disk electrode (RDE) voltammetry, and chronoamperometry. These methods allow for the determination of key parameters including redox potentials, electron transfer kinetics, and diffusion coefficients.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of a compound. A typical experimental setup and procedure are outlined below.

Objective: To determine the redox potentials and assess the reversibility of the electrochemical reactions of this compound.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or graphite rod

-

Electrolyte solution: e.g., 1 M Sulfuric Acid (H₂SO₄) or a buffered solution of desired pH

-

This compound solution (e.g., 1-10 mM in the electrolyte)

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing cloth to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate in ethanol and water to remove any polishing residues.

-

Dry the electrode before use.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the dissolved this compound.

-

-

Deaeration:

-

Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters in the software:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potential 1 (Switching Potential): A potential sufficiently negative to induce the reduction of the anthraquinone.

-

Vertex Potential 2: A potential sufficiently positive to cause the re-oxidation of the reduced species.

-

Scan Rate: Start with a typical scan rate of 50-100 mV/s. A range of scan rates should be investigated to study the kinetics.

-

-

Run the cyclic voltammogram for several cycles until a stable response is obtained.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa).

-

Calculate the half-wave potential (E₁/₂) as (Epc + Epa) / 2.

-

The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the reaction. For a reversible two-electron transfer, the theoretical value is approximately 29.5 mV.

-

The ratio of the peak currents (ipa/ipc) should be close to 1 for a reversible process.

-

Signaling Pathways and Logical Relationships

While this compound is primarily studied for its electrochemical properties in materials science, related anthraquinone derivatives, particularly 1,8-dihydroxyanthraquinones like emodin, have been shown to exhibit significant biological activity, including anticancer properties.[5] These compounds can influence critical signaling pathways involved in cell proliferation and survival.[5]

A logical workflow for investigating the anticancer potential of such compounds would involve a series of in vitro and in vivo studies to elucidate their mechanism of action.

Caption: Logical workflow for evaluating the anticancer properties of anthraquinone derivatives.

Derivatives of 1,8-dihydroxyanthraquinone have been shown to induce apoptosis and necrosis in cancer cells by impacting key signaling pathways such as the MAPK and PI3K/Akt pathways.[5] These pathways are crucial for cell survival and proliferation.

Caption: Simplified signaling pathway showing the inhibitory effect of 1,8-dihydroxyanthraquinone derivatives on cancer cell survival pathways.

Conclusion

This compound exhibits favorable electrochemical properties, making it a compound of significant interest for energy storage applications. Its reversible redox behavior and aqueous solubility are key attributes for its use in redox flow batteries. Furthermore, the broader class of 1,8-substituted anthraquinones demonstrates potent biological activities that warrant further investigation, particularly in the context of drug development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this and related compounds.

References

- 1. This compound | 14938-42-2 | Benchchem [benchchem.com]

- 2. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]

- 4. Voltammetric characterization of DNA intercalators across the full pH range: anthraquinone-2,6-disulfonate and anthraquinone-2-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of Anthraquinone-1,8-disulfonic acid dipotassium salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for Anthraquinone-1,8-disulfonic acid dipotassium salt. Due to the limited availability of direct experimental spectra for this specific compound, this guide also includes comparative data from closely related anthraquinone derivatives to offer valuable context for researchers. The information is presented to facilitate its use in research, drug development, and quality control.

Spectroscopic Data

UV-Vis Spectroscopy

This compound is reported to have absorption maxima in the range of 250–350 nm.[1] The exact absorption maxima, molar absorptivity, and solvent dependency are not detailed in the available literature. For comparison, the UV-Vis absorption characteristics of the parent compound, anthraquinone, are provided.

Table 1: UV-Vis Spectroscopic Data

| Compound | λmax (nm) | Solvent |

| This compound | 250-350 | Not Specified |

| Anthraquinone | 250, 272, 321 | Ethanol |

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not publicly available. However, the characteristic vibrational modes for the anthraquinone core and sulfonate groups can be predicted. The table below lists these expected characteristic peaks.

Table 2: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (quinone) | 1670 - 1690 |

| C=C (aromatic) | 1580 - 1600 and 1450 - 1500 |

| S=O (sulfonate) | 1180 - 1220 and 1050 - 1080 |

| C-S | 650 - 750 |

| C-H (aromatic) | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound has been found in the reviewed literature. For comparative purposes, the ¹H and ¹³C NMR chemical shifts for the parent compound, anthraquinone, in CDCl₃ are presented below. The introduction of two sulfonate groups at the 1 and 8 positions would be expected to significantly shift the signals of the aromatic protons and carbons, particularly those on the substituted ring.

Table 3: ¹H NMR Spectroscopic Data of Anthraquinone (in CDCl₃)

| Proton | Chemical Shift (δ) ppm |

| H-1, H-4, H-5, H-8 | 8.32 |

| H-2, H-3, H-6, H-7 | 7.81 |

Table 4: ¹³C NMR Spectroscopic Data of Anthraquinone (in CDCl₃)

| Carbon | Chemical Shift (δ) ppm |

| C-9, C-10 (C=O) | 183.2 |

| C-4a, C-5a, C-8a, C-9a | 134.3 |

| C-1, C-4, C-5, C-8 | 133.5 |

| C-2, C-3, C-6, C-7 | 127.2 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, the following are general methodologies that can be adapted for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the sulfonation of anthraquinone. The following protocol is a general procedure based on established methods for the alpha-sulfonation of anthraquinones.

-

Sulfonation: In a reaction vessel equipped with a stirrer and a thermometer, fuming sulfuric acid (oleum) is added. Anthraquinone is then slowly introduced while maintaining the temperature. A mercury catalyst (e.g., mercury(II) sulfate) is often required to direct the sulfonation to the alpha positions (1 and 8). The reaction mixture is heated to approximately 140-160°C and stirred for several hours until the reaction is complete.

-

Quenching and Precipitation: The hot reaction mixture is carefully poured into a large volume of cold water or ice. This quenching step causes the precipitation of the unreacted anthraquinone and the monosulfonated products.

-

Filtration: The precipitate is removed by filtration, yielding an aqueous solution of the disulfonic acid.

-

Neutralization and Salt Formation: The acidic filtrate is neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, to a pH of 7-8. This results in the formation of the dipotassium salt.

-

Isolation and Purification: The solution is then concentrated, and the this compound is precipitated, often by cooling or by the addition of a suitable organic solvent. The product is collected by filtration, washed, and dried. Recrystallization from water can be performed for further purification.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, given the high water solubility of the salt). Add a small amount of an internal standard (e.g., DSS or TSP) for referencing.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC would be highly beneficial.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for attenuated total reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., deionized water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of at least 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Unveiling the Electrochemical Heart of Anthraquinone-1,8-disulfonic acid dipotassium salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electrochemical properties of Anthraquinone-1,8-disulfonic acid dipotassium salt, a molecule of significant interest in various scientific domains, including energy storage and potentially as a redox mediator in biological systems. While specific experimental data for the 1,8-disulfonic acid isomer is limited in publicly available literature, this guide leverages data from closely related and well-studied anthraquinone disulfonic acid isomers to provide a robust understanding of its expected redox behavior.

Electrochemical Profile: A Quantitative Overview

The following table summarizes the key electrochemical parameters, using data from the aforementioned isomers as a proxy for this compound.

| Parameter | Value | Reference Electrode | Notes |

| Half-Wave Potential (E1/2) | ~ +0.217 V | Standard Hydrogen Electrode (SHE) | Based on data for 2,6- and 2,7-anthraquinone disulfonic acid isomers. |

| Number of Electrons Transferred | 2 | - | Typical for the quinone/hydroquinone redox couple. |

Deciphering the Redox Mechanism: The Two-Electron Transfer

The characteristic redox activity of anthraquinone and its derivatives involves a reversible two-electron, two-proton transfer process. The central quinone moiety is reduced to a hydroquinone, and this transformation is the basis for its electrochemical functionality.

Experimental Determination of Redox Potential: A Detailed Protocol

The primary technique for determining the redox potential of compounds like this compound is cyclic voltammetry (CV). This powerful electrochemical method measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.

Below is a detailed, generalized experimental protocol for performing cyclic voltammetry on an anthraquinone disulfonic acid derivative, based on common practices in the field.

Objective: To determine the half-wave potential (E1/2) of this compound.

Materials and Equipment:

-

Potentiostat/Galvanostat (e.g., Bio-Logic VMP-3)[2]

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Counter Electrode: Platinum wire or foil

-

Reference Electrode: Ag/AgCl (in 3 M KCl) or a Standard Hydrogen Electrode (SHE)

-

Electrolyte solution (e.g., 0.1 M H₂SO₄ in deionized water)

-

This compound

-

Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Procedure:

-

Electrolyte Preparation: Prepare the electrolyte solution of the desired concentration (e.g., 0.1 M H₂SO₄). It is crucial to use high-purity reagents and deionized water.

-

Analyte Solution Preparation: Dissolve a known concentration of this compound in the electrolyte solution.

-

Deoxygenation: Purge the analyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then ethanol to remove any residual polishing material.

-

Clean the platinum counter electrode, for example, by flaming or electrochemical cleaning.

-

Ensure the reference electrode is properly filled and free of air bubbles.

-

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared electrodes immersed in the deoxygenated analyte solution.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment:

-

Initial and final potentials (e.g., sweeping from a potential where no reaction occurs to a potential beyond the reduction peak and back).

-

Scan rate (e.g., 50 mV/s).

-

-

Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

-

-

Data Analysis:

-

From the resulting cyclic voltammogram, identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

-

Calculate the half-wave potential (E1/2) using the equation: E1/2 = (Epa + Epc) / 2.

-

If using a reference electrode other than SHE, convert the measured potential to the SHE scale for standardization. For an Ag/AgCl (3 M KCl) reference electrode, the potential is approximately +0.210 V vs. SHE[3][4].

-

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. However, the general class of anthraquinones is known to possess a wide range of biological activities. Some anthraquinone derivatives have been investigated for their potential as anticancer agents, in part due to their ability to intercalate into DNA and generate reactive oxygen species, which can disrupt cellular signaling and induce apoptosis. Further research is required to elucidate any specific roles of the 1,8-disulfonic acid derivative in cellular processes.

Conclusion

This compound is a molecule with significant potential in electrochemical applications. While direct experimental data on its redox potential is scarce, the behavior of its isomers provides a strong indication of its electrochemical properties, centered around a reversible two-electron redox couple. The standardized and well-understood methodology of cyclic voltammetry offers a clear path for the precise determination of its redox characteristics. As research into organic redox-active materials continues to expand, a deeper understanding of the specific properties of isomers like this compound will be crucial for the rational design of next-generation technologies and for exploring its potential in the realm of drug development.

References

- 1. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05545C [pubs.rsc.org]

- 3. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]

An In-depth Technical Guide to the Early Research of Anthraquinone-1,8-disulfonic Acid and Its Derivatives

This technical guide provides a comprehensive overview of the early 20th-century research on Anthraquinone-1,8-disulfonic acid, a pivotal intermediate in the synthesis of dyes and pharmacologically active compounds. The document is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the core chemical processes as understood and practiced in that era.

Introduction

The study of anthraquinone derivatives was a cornerstone of industrial and medicinal chemistry in the late 19th and early 20th centuries. Initially driven by the burgeoning synthetic dye industry, the sulfonation of anthraquinone became a key industrial process. The introduction of sulfonic acid groups into the anthraquinone nucleus, particularly at the alpha positions (1, 5, and 8), was crucial for the production of various dyes. Anthraquinone-1,8-disulfonic acid, along with its 1,5-isomer, were important precursors for the synthesis of dihydroxyanthraquinones, which themselves were used as dyes and later investigated for their medicinal properties.

Early research focused on controlling the sulfonation reaction to achieve desired isomer ratios and on developing methods to separate these closely related compounds. The presence of a mercury catalyst was found to be essential for directing sulfonation to the alpha positions.[1] Subsequent research explored the conversion of these sulfonic acids into other derivatives, most notably 1,8-dihydroxyanthraquinone (Danthron), which found use as a laxative.[2] This guide delves into the foundational chemical synthesis and separation techniques of this era, providing a window into the early methodologies that paved the way for the development of a wide range of anthraquinone-based compounds.

Synthesis of Anthraquinone-1,8-disulfonic Acid

The primary method for synthesizing Anthraquinone-1,8-disulfonic acid in the early 20th century was the direct sulfonation of anthraquinone using oleum (fuming sulfuric acid) in the presence of a mercury catalyst. Without mercury, sulfonation predominantly yields beta-substituted products such as the 2,6- and 2,7-disulfonic acids.[1][3] The addition of mercury or its salts directs the sulfonation to the alpha positions, resulting in a mixture of 1,5- and 1,8-disulfonic acids.[1][3]

Quantitative Data on Synthesis

The following tables summarize the quantitative data extracted from early patents and publications for the sulfonation of anthraquinone to its alpha-disulfonic acid derivatives.

Table 1: Reagents and Conditions for the Disulfonation of Anthraquinone

| Parameter | Value | Source |

| Anthraquinone | 1.5 moles | [3] |

| Oleum (SO₃ content) | 50-70% excess SO₃ | [3] |

| Catalyst | Mercuric sulfate (HgSO₄) | [3] |

| Catalyst Amount | ~1.0% by weight of anthraquinone | [3] |

| Solvent | Liquid Sulfur Dioxide (SO₂) | [3] |

| Reaction Temperature | 110-130 °C | [3] |

| Reaction Time | 4-6 hours | [3] |

Table 2: Product Yields and Conversions

| Product | Yield | Conversion | Source |

| Crude 1-Anthraquinonesulfonic acid | 100% | 72% | [3] |

| Unreacted Anthraquinone | - | 28% | [3] |

| Mixture of 1,5- and 1,8-disulfonic acids | High (not specified) | High (not specified) | [3] |

Experimental Protocol: Sulfonation of Anthraquinone in Liquid Sulfur Dioxide

This protocol is based on the descriptions found in early 20th-century patents for the production of a mixture of anthraquinone-1,5- and 1,8-disulfonic acids.[3]

Materials:

-

Anthraquinone

-

Mercuric sulfate (HgSO₄)

-

Liquid sulfur dioxide (SO₂)

-

Oleum (fuming sulfuric acid)

-

Acid-resistant, high-pressure reactor with agitation and temperature control

Procedure:

-

Charge a 1-gallon stainless steel jacketed reactor with 312g (1.5 moles) of anthraquinone and 4.5g of mercuric sulfate catalyst.[3]

-

Condense approximately 3.5 lbs of sulfur dioxide into a cooled, jacketed feedtank.

-

Transfer the liquid sulfur dioxide from the feedtank to the reactor.

-

Heat the reactor to between 120-125 °C with agitation.

-

In a separate vessel, prepare a solution of oleum in sulfur dioxide.

-

Pump the oleum-SO₂ solution into the reactor over a period of 2 hours, maintaining the temperature between 130-135 °C.

-

Hold the reaction mixture at this temperature for 4-6 hours with continuous agitation.[3]

-

After the reaction is complete, cool the reactor to room temperature and vent the sulfur dioxide solvent.

-

The resulting product is a mixture of anthraquinone-1,5- and 1,8-disulfonic acids, along with some unreacted anthraquinone and monosulfonated derivatives.

Separation of Anthraquinone-1,5- and 1,8-disulfonic Acid Isomers

The sulfonation of anthraquinone in the presence of a mercury catalyst produces a mixture of the 1,5- and 1,8-disulfonic acid isomers. Early industrial processes required the separation of these isomers for the synthesis of pure downstream products. The separation methods developed in the early 20th century relied on the differential solubility of the disulfonic acids or their salts in sulfuric acid of varying concentrations.[4][5]

Quantitative Data on Isomer Separation

The following table outlines the conditions for the separation of the 1,5- and 1,8-disulfonic acid isomers.

Table 3: Conditions for the Separation of Disulfonic Acid Isomers

| Step | Reagent/Condition | Observation | Source |

| 1. Precipitation | Adjust sulfonation mixture to 85-95% H₂SO₄ concentration | Anthraquinone-1,5-disulfonic acid precipitates | [5] |

| 2. Filtration | Filtration of the cooled mixture | Solid: 1,5-isomer; Filtrate: 1,8-isomer in H₂SO₄ | [5] |

| 3. Isolation of 1,8-isomer | Dilution of the filtrate with water | Precipitates anthraquinone (from desulfonation of the 1,8-isomer at high temp) | [5] |

| 4. Recovery of 1,8-isomer | Neutralization and salting out of the final filtrate | Isolation of the sodium salt of the 1,8-disulfonic acid | [5] |

Experimental Protocol: Separation of 1,5- and 1,8-disulfonic Acid Isomers

This protocol is a generalized procedure based on early patent literature.[4][5]

Materials:

-

Sulfonation mixture containing 1,5- and 1,8-anthraquinonedisulfonic acids

-

Concentrated sulfuric acid

-

Water

-

Sodium chloride (for salting out)

Procedure:

-

Carefully add water to the hot sulfonation mixture to adjust the sulfuric acid concentration to between 85% and 95%.

-

Cool the mixture, which will cause the less soluble anthraquinone-1,5-disulfonic acid to precipitate.

-

Separate the precipitated 1,5-isomer by filtration. The filtrate contains the more soluble anthraquinone-1,8-disulfonic acid.[5]

-

The filtrate containing the 1,8-disulfonic acid can be further processed. One historical method involved heating the sulfuric acid mother liquor to around 180°C to induce desulfonation, followed by dilution with water to precipitate unreacted anthraquinone.[5] The resulting filtrate containing the more stable sulfonic acids could then be worked up.

-

Alternatively, the filtrate containing the 1,8-disulfonic acid can be diluted with water and the sulfonic acid can be isolated by salting out with sodium chloride.

Early Biological Research on Derivatives

Direct pharmacological studies on anthraquinone-1,8-disulfonic acid from the early 20th century are limited. The primary interest in this compound was as a chemical intermediate. However, its derivatives, particularly 1,8-dihydroxyanthraquinone (Danthron or Chrysazin), were the subject of significant pharmacological investigation.[2]

Danthron was prepared by the caustic fusion of anthraquinone-1,8-disulfonic acid.[2] It was widely used as a laxative.[2] The early understanding of the biological activity of these compounds was largely observational, focusing on their physiological effects rather than specific molecular mechanisms or signaling pathways, which are modern concepts. The prevailing theory for the laxative effect of Danthron was that it stimulated the intestinal mucosa, leading to increased peristalsis.

The relationship between the sulfonic acid precursor and the biologically active dihydroxy derivative illustrates an early example of using chemical synthesis to create compounds with medicinal applications. The sulfonate groups were seen as chemical handles that could be replaced with other functional groups, such as hydroxyl groups, to impart biological activity.

Visualizations

Synthesis Workflow

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]

- 4. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 5. US3792065A - Production of anthraquinone-alphasulfonic acids - Google Patents [patents.google.com]

Theoretical Framework for the Analysis of Anthraquinone-1,8-disulfonic acid dipotassium salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthraquinone-1,8-disulfonic acid dipotassium salt is a molecule of significant interest due to its applications in diverse fields, including as a redox mediator in energy storage systems and potentially in medicinal chemistry.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization and for the design of novel derivatives. While extensive experimental data on this specific salt is not widely published, theoretical and computational studies offer a powerful avenue to elucidate its fundamental characteristics. This technical guide provides a comprehensive overview of the theoretical approaches that can be employed to study this compound, outlines the expected data from such studies, and presents the currently available experimental and chemical information.

Introduction

Anthraquinone and its derivatives represent a broad class of organic compounds with a diverse range of applications, from dyes and pigments to pharmaceuticals. The addition of sulfonate groups to the anthraquinone core, as in this compound, significantly modifies its physical and chemical properties, most notably increasing its water solubility.[1] This characteristic is particularly advantageous for applications in aqueous systems, such as in redox flow batteries.

Theoretical studies, primarily based on quantum chemical calculations, are indispensable for gaining a detailed understanding of the molecular properties that govern the behavior of this compound. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method for investigating the electronic structure and properties of molecules.

General Physicochemical and Identification Properties

A summary of the known identification and physicochemical properties of this compound is presented in Table 1. This information is crucial for both experimental and theoretical investigations.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 14938-42-2 | [1] |

| Molecular Formula | C₁₄H₆K₂O₈S₂ | [1] |

| Molecular Weight | 444.51 g/mol | [1] |

| Appearance | White to yellow to orange powder/crystalline solid | |

| Solubility | Highly water-soluble | [1] |

| Stability | Stable under ambient conditions, but sensitive to strong oxidizers | [1] |

Theoretical and Computational Methodology

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most common and effective method for studying the electronic structure of anthraquinone derivatives. The choice of the functional and basis set is critical for obtaining accurate results. Based on studies of similar molecules, a combination of the B3LYP functional with a 6-31G* basis set is a reliable starting point for geometry optimization and electronic property calculations.

A typical computational workflow for the theoretical study of this compound is illustrated in the following diagram.

Caption: A generalized workflow for the theoretical analysis of the Anthraquinone-1,8-disulfonate anion.

Expected Theoretical Data

A comprehensive theoretical study of this compound (or its anion) would yield a wealth of quantitative data, which can be categorized as follows:

-

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles provide a detailed 3D structure of the molecule in its ground state. This is fundamental for understanding its shape and steric properties.

-

Electronic Properties:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions, reactivity, and redox potential. The HOMO-LUMO gap is an indicator of chemical stability.

-

Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule, identifying electron-rich and electron-deficient regions, which is key to predicting sites of electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential and providing a guide to intermolecular interactions.

-

-

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be used to predict the vibrational modes of the molecule. Comparison with experimental spectra can aid in the assignment of observed spectral bands to specific molecular vibrations.

While the precise values for this compound are not available in the literature, Table 2 provides a template for how such data would be presented.

| Parameter | Expected Data Type and Significance |

| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°). These define the 3D structure and are crucial for understanding steric interactions and molecular packing. |

| HOMO Energy | Energy in electron volts (eV). Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy in electron volts (eV). Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference in eV. A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charges | Charge distribution on each atom (in atomic units). Identifies reactive sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Wavenumbers (cm⁻¹) and intensities for IR and Raman spectra. Allows for the prediction and interpretation of experimental vibrational spectra. |

Molecular Structure and Signaling Pathways

The core structure of the molecule is the anthraquinone tricyclic system. The sulfonate groups are attached at the 1 and 8 positions. The potassium ions are expected to be ionically bonded to the negatively charged sulfonate groups.

Caption: A 2D representation of the Anthraquinone-1,8-disulfonate anion.

While this molecule is not directly involved in biological signaling pathways in the traditional sense, its redox properties are central to its function. In applications like redox flow batteries, the key "pathway" is the reversible two-electron, two-proton reduction and oxidation of the quinone moieties.

Caption: The fundamental redox transformation of the anthraquinone core.

Experimental Protocols for Theoretical Validation

To validate the results of theoretical calculations, experimental data is essential. The following are key experimental techniques that would provide the necessary data for comparison with computational results.

X-ray Crystallography

-

Objective: To determine the precise three-dimensional atomic coordinates, bond lengths, and bond angles of the molecule in the solid state.

-

Methodology:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated aqueous solution.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data to obtain the unit cell parameters and integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Vibrational Spectroscopy (FTIR and Raman)

-

Objective: To obtain the vibrational spectra of the molecule, which correspond to the energies of its molecular vibrations.

-

Methodology:

-

FTIR Spectroscopy:

-

Prepare a sample by either pressing a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Place a small amount of the solid sample on a microscope slide.

-

Acquire the Raman spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm).

-

-

Conclusion and Future Directions

Theoretical studies provide a powerful and essential framework for understanding the molecular properties of this compound. While specific computational data for this molecule is not yet prevalent in the scientific literature, the methodologies outlined in this guide provide a clear path for future research. The combination of DFT calculations with experimental validation through techniques like X-ray crystallography and vibrational spectroscopy will enable a comprehensive understanding of its structure-property relationships. Such knowledge is critical for optimizing its performance in current applications and for the rational design of new functional materials for a wide range of scientific and industrial purposes. Future research should focus on performing these detailed theoretical calculations and corroborating them with new experimental data to build a complete picture of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: Anthraquinone-1,8-disulfonic Acid Dipotassium Salt in Redox Flow Batteries

For Researchers, Scientists, and Drug Development Professionals